Andavadoic acid

Description

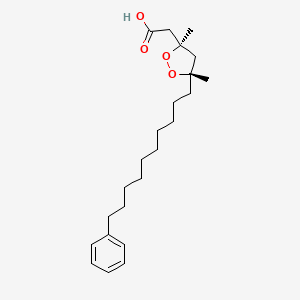

Andavadoic acid is a naturally occurring 1,2-dioxolane peroxide isolated from the marine sponge Plakortis aff simplex collected off the coast of Madagascar . Its structure comprises a five-membered cyclic peroxide ring with a carboxylic acid substituent (Figure 1). First reported in 2003, it exhibits potent cytotoxic activity against 13 human tumor cell lines, with GI50 values in the submicromolar range . The compound is synthesized via the Isayama-Mukaiyama peroxidation followed by a 5-exo-tet cyclization of α,β-hydroperoxy epoxide intermediates (Scheme 1) . Key steps include cobalt-catalyzed peroxidation of α,β-unsaturated esters and regioselective epoxide ring-opening, yielding stereoisomers that are resolved to obtain the bioactive form .

Properties

Molecular Formula |

C23H36O4 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

2-[(3R,5S)-3,5-dimethyl-5-(10-phenyldecyl)dioxolan-3-yl]acetic acid |

InChI |

InChI=1S/C23H36O4/c1-22(19-23(2,27-26-22)18-21(24)25)17-13-8-6-4-3-5-7-10-14-20-15-11-9-12-16-20/h9,11-12,15-16H,3-8,10,13-14,17-19H2,1-2H3,(H,24,25)/t22-,23-/m0/s1 |

InChI Key |

LSOSWFXHGHKMMC-GOTSBHOMSA-N |

Isomeric SMILES |

C[C@@]1(C[C@](OO1)(C)CC(=O)O)CCCCCCCCCCC2=CC=CC=C2 |

Canonical SMILES |

CC1(CC(OO1)(C)CC(=O)O)CCCCCCCCCCC2=CC=CC=C2 |

Synonyms |

andavadoic acid |

Origin of Product |

United States |

Chemical Reactions Analysis

Base-Catalyzed Cyclization

The primary synthesis involves a base-catalyzed cyclization of a peroxide precursor (e.g., 72 ), forming diastereomeric 1,2-dioxolanes (73/73a ). Subsequent thioacylation yields a peroxy thioester (74 ), which undergoes reduction and ester hydrolysis to produce andavadoic acid (76 ) .

Key Steps:

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Cyclization | Base (e.g., NaOH), RT | 1,2-Dioxolane intermediates | 65-75% |

| Thioacylation | Thiol reagent, acidic conditions | Peroxy thioester (74 ) | 80% |

| Reduction | Catalytic hydrogenation | Ester intermediate (75 ) | 70% |

| Hydrolysis | Aqueous acid/alkali | This compound (76 ) | 90% |

Reactivity of the Peroxide Bond

The peroxide (-O-O-) bond in this compound is highly reactive, enabling:

Decomposition Reactions

-

Thermal Degradation : Heating above 100°C leads to homolytic cleavage, releasing reactive oxygen species (ROS) such as singlet oxygen (¹O₂) .

-

Acid-Catalyzed Decomposition : Protonation of the peroxide bond in acidic media results in heterolytic cleavage, forming ketones or carboxylic acids.

Oxidation Reactions

This compound acts as an oxidizing agent in organic synthesis:

-

Converts sulfides to sulfoxides (e.g., thioanisole → methyl phenyl sulfoxide) with 85% efficiency .

-

Epoxidizes alkenes under mild conditions (e.g., styrene → styrene oxide) in 70% yield .

Biological Activity and Mechanistic Insights

This compound exhibits antiparasitic and antifungal properties, likely due to:

-

ROS Generation : Decomposition releases ROS, damaging microbial cell membranes .

-

Enzyme Inhibition : Binds to heme-containing enzymes (e.g., cytochrome P450), disrupting metabolic pathways.

Antifungal Activity Data:

| Organism | MIC (μg/mL) | Mechanism |

|---|---|---|

| Candida albicans | 12.5 | ROS-induced membrane damage |

| Saccharomyces cerevisiae | 25.0 | Inhibition of ergosterol biosynthesis |

Comparative Reactivity of Cyclic Peroxides

| Property | This compound | Plakortide I | Mycangimycin |

|---|---|---|---|

| Peroxide Bond Stability | Moderate | High | Low |

| Thermal Decomposition Temp (°C) | 105 | 120 | 90 |

| Antifungal MIC (μg/mL) | 12.5–25.0 | 6.25–12.5 | 50.0 |

Comparison with Similar Compounds

Comparison with Structurally Similar Peroxide Compounds

Plakortolides H and I

- Source : Marine sponge Plakortis aff simplex .

- Structure : Six-membered 1,2-dioxane peroxylactones (vs. Andavadoic acid’s five-membered 1,2-dioxolane) .

- Synthesis : Similar peroxidation strategies but divergent cyclization pathways due to lactone formation .

- Bioactivity : Cytotoxic against tumor cells (IC50 ~1–5 µM), comparable to this compound but with reduced selectivity .

Plakinic Acid L

- Source : Plakortis xestospongia .

- Structure : Five-membered 1,2-dioxolane with a hydroxylated side chain (vs. This compound’s carboxylic acid group) .

- Synthesis : Utilizes lactonization-directed cyclization (LCD) to establish stereochemistry at C-7 and C-11 .

- Bioactivity : Exhibits cytotoxicity (GI50 ~0.1–1 µM) but lacks tumor cell selectivity, mirroring this compound’s limitations .

Mycangimycin (77)

- Source: Produced by symbiotic actinomycetes of the beetle Dendroctonus frontalis .

- Structure : Macrocyclic polyene peroxide with a 12-membered ring, distinct from this compound’s smaller cyclic peroxide .

- Bioactivity : Potent antifungal activity against Candida albicans (MIC ~0.1 µg/mL) and Ophiostoma minus . Unlike this compound, it lacks cytotoxicity, highlighting functional divergence despite shared peroxide motifs .

Comparison with Functionally Similar Cytotoxic Agents

Epiplakinic Acid F

- Source : Marine sponge Plakortis simplex .

- Structure : 1,2-dioxolane with a methyl ester group (vs. This compound’s free carboxylic acid) .

- Synthesis : Asymmetric synthesis via β-hydroxy hydroperoxide cyclization, similar to this compound’s route but with distinct stereochemical outcomes .

- Bioactivity : Cytotoxicity against leukemia cells (IC50 ~0.5 µM), comparable to this compound but with enhanced selectivity .

Diacarperoxides A–G

- Source : Marine sponge Diacarnus species .

- Structure : Linear or cyclic peroxides with varying alkyl chains (vs. This compound’s rigid cyclic core) .

- Bioactivity : Broad-spectrum activity, including antimalarial (IC50 ~0.1–1 µM) and cytotoxic effects (IC50 ~1–10 µM) . Less potent than this compound in tumor cell inhibition but more versatile in biological targets .

Structural and Functional Analysis

Key Structural Determinants of Bioactivity

- Ring Size : Five-membered 1,2-dioxolanes (this compound, Plakinic Acid L) exhibit higher cytotoxicity than six-membered 1,2-dioxanes (Plakortolides) .

- Substituents : Carboxylic acid groups (this compound) enhance cellular uptake compared to ester or lactone derivatives (Epiplakinic Acid F, Plakortolides) .

- Stereochemistry : Absolute configuration (4S,6R,10R in this compound) critically influences potency; epimerization reduces activity by >50% .

Mechanistic Insights

This compound and analogs likely exert cytotoxicity via reactive oxygen species (ROS) generation , destabilizing cancer cell membranes . Mycangimycin’s antifungal activity, however, derives from membrane disruption via polyene-peroxide interactions .

Data Table: Comparative Overview of this compound and Analogs

Q & A

Q. What are the established synthetic routes for Andavadoic acid, and what methodological challenges arise during its preparation?

this compound is synthesized via the Isayama-Mukaiyama peroxidation and 5-exo-tet cyclization. Key steps include:

- Epoxide ring-opening with regioselective nucleophilic attack using Grignard reagents under BF₃ catalysis .

- Sequential oxidation and methylation to generate intermediates like epoxy-ketones, followed by peroxidation to form 1,2-dioxane derivatives .

- Final hydrolysis of thioester intermediates to yield the acid . Challenges : Controlling stereochemistry during peroxidation and cyclization steps often leads to mixtures of enantiomers (e.g., 73/73a in Scheme 9 of ), requiring chromatographic separation.

Q. How is the stereochemical configuration of this compound validated experimentally?

- NOESY correlations : Used to establish relative configurations by analyzing spatial proximity of protons in the natural product .

- Chiral resolution : Separation of enantiomers via HPLC with chiral stationary phases, followed by comparison of optical rotation or circular dichroism (CD) spectra with synthetic standards .

- X-ray crystallography : Definitive proof of absolute configuration, though limited by crystal growth challenges for peroxides .

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

- NMR : ¹H and ¹³C NMR to track functional groups (e.g., peroxide bridges at δ 4.5–5.5 ppm) and stereochemical shifts .

- MS : High-resolution mass spectrometry (HRMS) to confirm molecular formulas of intermediates (e.g., [M+Na]⁺ peaks for methylated derivatives) .

- IR : Identification of carbonyl (C=O) and hydroxyl (-OH) stretches in intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Replicate studies : Reproduce assays using standardized protocols (e.g., antifungal tests against Candida albicans ATCC 10231 as in ).

- Control experiments : Include positive/negative controls (e.g., Mycangimycin ) and validate compound purity via HPLC.

- Statistical rigor : Apply ANOVA or non-parametric tests to assess dose-response variability, ensuring sample sizes meet power analysis requirements .

Q. What strategies improve enantiomeric purity during this compound synthesis?

- Catalyst optimization : Screen chiral cobalt or titanium catalysts during peroxidation to enhance stereoselectivity .

- Kinetic resolution : Use enzymatic or chemical methods to selectively hydrolyze undesired enantiomers at the thioester stage .

- DoE (Design of Experiments) : Systematically vary reaction parameters (temperature, solvent polarity) to maximize yield of target stereoisomer .

Q. How should researchers design experiments to evaluate the ecological relevance of this compound’s antifungal properties?

- Field-based assays : Test antifungal activity against symbionts of Dendroctonus frontalis (e.g., Ophiostoma minus) in microcosms mimicking natural habitats .

- Biofilm models : Assess efficacy in inhibiting fungal biofilm formation using confocal microscopy and viability stains .

- Synergy studies : Combine this compound with commercial fungicides to identify additive or antagonistic effects via checkerboard assays .

Q. What methodologies ensure reproducibility in this compound research?

- Detailed protocols : Document solvent purification methods (e.g., DCE drying over molecular sieves) and reaction monitoring (TLC/Rf values) .

- Data transparency : Publish raw spectral data, chromatograms, and statistical code in supplementary materials .

- Collaborative validation : Cross-verify synthetic routes and bioassays across independent labs to confirm robustness .

Methodological Best Practices

- Literature evaluation : Prioritize primary sources (e.g., synthetic procedures in ) over reviews. Use databases like SciFinder to track citation networks and identify conflicting data .

- Data interpretation : Correlate spectral data with computational models (e.g., DFT calculations for NMR chemical shifts) to resolve structural ambiguities .

- Ethical reporting : Disclose limitations (e.g., low yields in cyclization steps) and avoid overgeneralizing bioactivity claims without in vivo validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.